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Compound of Interest

Compound Name:

N-(2-

hydroxyphenyl)methanesulfonami

de

CAS No.: 6912-38-5

Cat. No.: B1584140

Get Quote

This guide provides a comprehensive analysis of the expected spectroscopic data for N-(2-
hydroxyphenyl)methanesulfonamide, a molecule of interest in medicinal chemistry and

materials science. As experimental spectra for this specific compound are not readily available

in public databases, this document synthesizes predicted data based on established principles

of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass

spectrometry (MS), drawing upon data from analogous structures and foundational

spectroscopic knowledge. This approach offers researchers, scientists, and drug development

professionals a robust framework for the identification, characterization, and quality control of

N-(2-hydroxyphenyl)methanesulfonamide.

Molecular Structure and Spectroscopic Overview
N-(2-hydroxyphenyl)methanesulfonamide possesses a unique combination of functional

groups that give rise to a distinct spectroscopic fingerprint. The interplay between the
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methanesulfonyl group, the sulfonamide linkage, and the ortho-substituted phenolic ring

dictates the chemical environment of each atom and the molecule's vibrational modes and

fragmentation patterns. Understanding these relationships is paramount for accurate spectral

interpretation.

Caption: Molecular structure of N-(2-hydroxyphenyl)methanesulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating molecular structure. The

predicted ¹H and ¹³C NMR spectra of N-(2-hydroxyphenyl)methanesulfonamide reveal

distinct signals corresponding to each unique proton and carbon environment.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
The choice of deuterated dimethyl sulfoxide (DMSO-d₆) as a solvent is strategic. Its ability to

form hydrogen bonds allows for the observation of exchangeable protons, such as those of the

hydroxyl and sulfonamide groups, which might otherwise be broadened or absent in non-polar

solvents.
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~9.5 - 10.0 Singlet (broad) 1H Phenolic -OH

Hydrogen

bonding with the

solvent and

potential

intramolecular

hydrogen

bonding with the

sulfonamide

oxygen leads to

a significant

downfield shift

and signal

broadening.

~9.0 - 9.5 Singlet (broad) 1H Sulfonamide N-H

The acidic nature

of the

sulfonamide

proton, coupled

with hydrogen

bonding, results

in a downfield,

broad signal.

~7.0 - 7.5 Multiplet 4H Aromatic C-H The four protons

on the

hydroxyphenyl

ring will exhibit

complex splitting

patterns due to

ortho and meta

coupling. The

electron-donating

hydroxyl group

and the electron-

withdrawing

sulfonamide
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group will

influence their

precise chemical

shifts.

~3.0 Singlet 3H
Methanesulfonyl

CH₃

The methyl

group is adjacent

to the strongly

electron-

withdrawing

sulfonyl group,

causing a

downfield shift

compared to a

typical alkane

methyl group.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals,

corresponding to the seven unique carbon environments in the molecule.
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Chemical Shift (δ, ppm) Assignment Rationale

~150 - 155 C-OH (Aromatic)

The carbon atom directly

attached to the electronegative

oxygen of the hydroxyl group

is significantly deshielded,

resulting in a downfield

chemical shift.[1]

~135 - 140 C-N (Aromatic)

The carbon atom bonded to

the sulfonamide nitrogen will

also be deshielded, appearing

in the downfield region of the

aromatic signals.

~115 - 130 Aromatic C-H

The four aromatic carbons

bearing protons will resonate

in this typical range for

substituted benzene rings.

~40 - 45 Methanesulfonyl CH₃

This aliphatic carbon is

deshielded due to its proximity

to the sulfonyl group.

Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of N-(2-hydroxyphenyl)methanesulfonamide in

approximately 0.7 mL of DMSO-d₆. Ensure the sample is fully dissolved.

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

¹H NMR Acquisition:

Tune and match the probe for the proton frequency.

Acquire a standard one-dimensional proton spectrum with a 90° pulse angle, a relaxation

delay of 2 seconds, and 16 scans.
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Process the data with an exponential window function and perform Fourier transformation.

Phase and baseline correct the spectrum.

¹³C NMR Acquisition:

Tune and match the probe for the carbon frequency.

Acquire a proton-decoupled ¹³C spectrum with a 45° pulse angle, a relaxation delay of 5

seconds, and a sufficient number of scans (e.g., 1024) to achieve a good signal-to-noise

ratio.

Process the data similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule, providing invaluable information

about the functional groups present. The IR spectrum of N-(2-
hydroxyphenyl)methanesulfonamide is expected to be rich with characteristic absorption

bands.

Predicted IR Absorption Frequencies
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Wavenumber
(cm⁻¹)

Intensity Vibrational Mode Rationale

3550 - 3200 Strong, Broad
O-H Stretch

(Phenolic)

The broadness of this

peak is a hallmark of

hydrogen bonding,

characteristic of

phenolic hydroxyl

groups.[2][3][4]

3300 - 3200 Medium
N-H Stretch

(Sulfonamide)

This peak is

characteristic of the N-

H bond in the

sulfonamide linkage.

[5]

3100 - 3000 Medium Aromatic C-H Stretch

These absorptions are

typical for C-H bonds

on a benzene ring.

1600 & 1500 Medium-Strong
C=C Stretch

(Aromatic)

These two distinct

peaks are

characteristic of the

benzene ring.[2]

1350 - 1310 Strong
Asymmetric SO₂

Stretch

The sulfonyl group

exhibits two strong,

characteristic

stretching vibrations.

This is the asymmetric

stretch.[5]

1170 - 1140 Strong
Symmetric SO₂

Stretch

This corresponds to

the symmetric

stretching of the

sulfonyl group.[5]

1250 - 1150 Strong C-O Stretch

(Phenolic)

This strong absorption

arises from the

stretching of the
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carbon-oxygen bond

of the phenol.[3]

930 - 900 Medium S-N Stretch

This vibration is

characteristic of the

sulfur-nitrogen bond in

the sulfonamide.[5]

Experimental Protocol: IR Spectroscopy
Sample Preparation (ATR): Place a small amount of the solid N-(2-
hydroxyphenyl)methanesulfonamide sample directly onto the crystal of an Attenuated

Total Reflectance (ATR) accessory.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Obtain a background spectrum of the clean ATR crystal.

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Co-add 32 scans to improve the signal-to-noise ratio.

The resulting spectrum should be displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, enabling the determination of molecular weight and structural features. Electron

Ionization (EI) is a common technique that induces fragmentation, offering a detailed structural

fingerprint.

Predicted Mass Spectrometry Data (Electron Ionization)
The molecular weight of N-(2-hydroxyphenyl)methanesulfonamide (C₇H₉NO₃S) is 187.22

g/mol .
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m/z (Mass-to-Charge
Ratio)

Proposed Fragment Rationale

187 [M]⁺

The molecular ion peak.

Aromatic compounds often

show a prominent molecular

ion.[6]

108 [M - SO₂ - H]⁺

Loss of sulfur dioxide (SO₂) is

a characteristic fragmentation

pathway for sulfonamides,

followed by the loss of a

hydrogen atom.[7][8]

93 [C₆H₅O]⁺

Cleavage of the C-N bond can

lead to the formation of a

phenoxy radical cation.

79 [CH₃SO₂]⁺

Cleavage of the S-N bond can

result in the methanesulfonyl

cation.

Predicted Fragmentation Pathway
The fragmentation of N-(2-hydroxyphenyl)methanesulfonamide under EI conditions is likely

initiated by the loss of an electron to form the molecular ion, followed by characteristic

cleavages.
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N-(2-hydroxyphenyl)methanesulfonamide
[M]⁺˙

m/z = 187

Loss of SO₂

[C₇H₉NO]⁺˙

- SO₂

[CH₃SO₂]⁺
m/z = 79

S-N Cleavage

[C₆H₅O]⁺
m/z = 93

C-N Cleavage

[C₇H₈NO]⁺
m/z = 122

- H•

[C₆H₆NO]⁺
m/z = 108

- CH₂

Click to download full resolution via product page

Caption: Predicted mass spectral fragmentation of N-(2-
hydroxyphenyl)methanesulfonamide.

Experimental Protocol: Mass Spectrometry
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via

a direct insertion probe or by injection of a dilute solution in a suitable volatile solvent (e.g.,

methanol) if using a GC-MS or LC-MS system.

Instrumentation: Utilize a mass spectrometer with an Electron Ionization (EI) source.

Data Acquisition:

Set the ionization energy to 70 eV.

Scan a mass range of m/z 40-400.
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Acquire the spectrum, ensuring sufficient signal intensity for the molecular ion and major

fragments.

Conclusion
This guide provides a detailed, predictive overview of the key spectroscopic features of N-(2-
hydroxyphenyl)methanesulfonamide. The synthesized ¹H NMR, ¹³C NMR, IR, and MS data,

along with the provided experimental protocols, offer a solid foundation for researchers to

identify and characterize this compound. While these predictions are based on sound scientific

principles and data from related structures, experimental verification remains the gold standard.

This document serves as a valuable resource to guide and accelerate the research and

development efforts involving N-(2-hydroxyphenyl)methanesulfonamide.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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